Superior Subtype Selectivity Over Isradipine and Nifedipine
CaV1.3 antagonist-1 inhibits CaV1.3 LTCCs with >600-fold greater potency than CaV1.2 LTCCs, whereas the clinically used DHP isradipine is actually more potent at CaV1.2 (IC50 2.9 nM) than at CaV1.3 (IC50 16.8 nM), and nifedipine exhibits only ~12-fold selectivity for CaV1.2 over CaV1.3 [1][2]. This marked inversion of isoform preference establishes CaV1.3 antagonist-1 as a uniquely selective tool.
| Evidence Dimension | Selectivity ratio (CaV1.3 vs. CaV1.2) |
|---|---|
| Target Compound Data | >600-fold selectivity for CaV1.3 over CaV1.2 |
| Comparator Or Baseline | Isradipine: ~0.17-fold (6-fold CaV1.2-selective); Nifedipine: ~0.08-fold (12-fold CaV1.2-selective) |
| Quantified Difference | CaV1.3 antagonist-1 provides >3,600-fold greater relative preference for CaV1.3 compared to isradipine |
| Conditions | FLIPR calcium assay in HEK293 cells stably expressing human CaV1.3 or CaV1.2 |
Why This Matters
This extreme selectivity allows researchers to confidently attribute observed cellular or in vivo effects to CaV1.3 blockade, eliminating the confounding CaV1.2-mediated cardiovascular effects that plague studies using DHPs.
- [1] Kang, S., Cooper, G., Dunne, S. F., Dusel, B., Luan, C. H., Surmeier, D. J., & Silverman, R. B. (2012). CaV1.3-selective L-type calcium channel antagonists as potential new therapeutics for Parkinson's disease. Nature Communications, 3, 1146. View Source
- [2] Ortner, N. J. (2019). Steady-state sensitivity of stably expressed LTCC isoforms to isradipine. Annual Review of Pharmacology and Toxicology, Figure 2. View Source
